Allyl cinnamate - 56289-56-6

Allyl cinnamate

Catalog Number: EVT-7932527
CAS Number: 56289-56-6
Molecular Formula: C12H12O2
Molecular Weight: 188.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Allyl cinnamate is a cinnamate ester.
Overview

Allyl cinnamate is an organic compound with the molecular formula C12H12O2\text{C}_{12}\text{H}_{12}\text{O}_{2}. It is an ester formed from the reaction of cinnamic acid and allyl alcohol. Known for its pleasant fruity aroma reminiscent of peach and apricot, allyl cinnamate is widely utilized in the flavor and fragrance industry. Its applications extend beyond sensory attributes; it is also recognized for its potential biological activities, including antimicrobial and antioxidant properties, making it a subject of interest in both chemistry and biomedicine .

Source and Classification

Allyl cinnamate is classified as a cinnamate, which refers to esters derived from cinnamic acid. This compound can be sourced from natural products or synthesized through chemical processes. It falls under the category of flavoring agents and fragrance compounds, often used in perfumes, cosmetics, and food products due to its aromatic qualities.

Synthesis Analysis

Methods and Technical Details

The most common method for synthesizing allyl cinnamate is through the esterification reaction between cinnamic acid and allyl alcohol. This reaction typically requires a catalyst, such as concentrated sulfuric acid, and is conducted under reflux conditions to enhance yield. The general reaction can be represented as follows:

Cinnamic Acid+Allyl AlcoholH2SO4Allyl Cinnamate+Water\text{Cinnamic Acid}+\text{Allyl Alcohol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Allyl Cinnamate}+\text{Water}

In industrial settings, this process is scaled up using large reactors where temperature and pressure are carefully controlled to maximize yield and purity. The product is purified through distillation to remove any unreacted materials or by-products .

Chemical Reactions Analysis

Reactions and Technical Details

Allyl cinnamate participates in various chemical reactions:

  • Oxidation: It can be oxidized to form cinnamic acid or other oxidation products using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction processes can yield cinnamyl alcohol, employing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: Allyl cinnamate can engage in nucleophilic substitution reactions, where the allyl group may be replaced by other nucleophiles under acidic or basic conditions.

These reactions highlight allyl cinnamate's versatility as a synthetic intermediate in organic chemistry .

Mechanism of Action

Process and Data

The molecular mechanism underlying the biological activity of allyl cinnamate involves its interaction with specific enzymes, notably cinnamate 4-hydroxylase (C4H). This enzyme plays a crucial role in phenylpropanoid metabolism, facilitating the hydroxylation of cinnamic acid derivatives into more complex phenolic compounds. Preliminary studies suggest that allyl cinnamate may enhance the catalytic activity of C4H, leading to increased production of p-coumaric acid, which is significant in plant metabolism .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Allyl cinnamate exhibits several notable physical and chemical properties:

  • Appearance: Colorless to pale yellow liquid
  • Odor: Fruity aroma similar to peach/apricot
  • Solubility: Soluble in organic solvents like ethanol and ether but insoluble in water
  • Flash Point: Approximately 120 °C
  • Stability: Stable under normal conditions but sensitive to light and air .

These properties make allyl cinnamate suitable for various applications in flavoring, fragrances, and potential pharmaceutical formulations.

Applications

Scientific Uses

Allyl cinnamate has diverse applications across several fields:

  • Flavoring Industry: Used extensively in food products for its fruity flavor.
  • Fragrance Industry: Commonly included in perfumes and scented personal care products due to its appealing aroma.
  • Biological Research: Investigated for its antimicrobial properties, with potential applications as a natural preservative in food and cosmetics.
  • Polymer Chemistry: Used as a monomer in polymerization processes to create functional materials with specific properties .

Properties

CAS Number

56289-56-6

Product Name

Allyl cinnamate

IUPAC Name

prop-2-enyl (E)-3-phenylprop-2-enoate

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

InChI

InChI=1S/C12H12O2/c1-2-10-14-12(13)9-8-11-6-4-3-5-7-11/h2-9H,1,10H2/b9-8+

InChI Key

KCMITHMNVLRGJU-CMDGGOBGSA-N

SMILES

C=CCOC(=O)C=CC1=CC=CC=C1

Solubility

insoluble in water; soluble in oils
Miscible (in ethanol)

Canonical SMILES

C=CCOC(=O)C=CC1=CC=CC=C1

Isomeric SMILES

C=CCOC(=O)/C=C/C1=CC=CC=C1

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